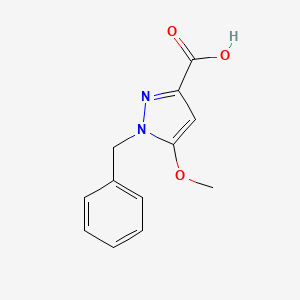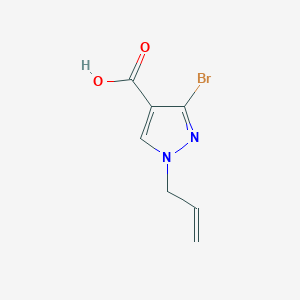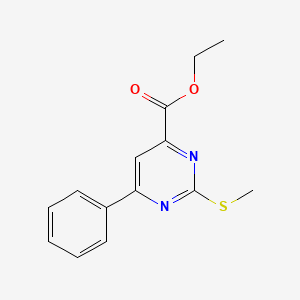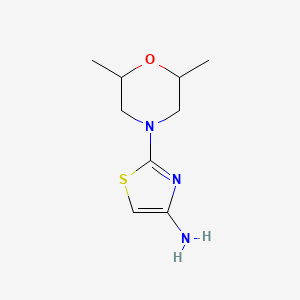
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is a compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions . For example, the reaction of 1-methyl-3-cyclopropyl-1H-pyrazole with propiolic acid in the presence of a suitable catalyst can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the propiolic acid moiety to other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl and pyrazole moieties play a crucial role in binding to these targets, modulating their activity and leading to various biological effects . The compound’s propiolic acid group can also participate in covalent bonding with target molecules, enhancing its efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-cyclopropyl-1H-pyrazole-4-carboxylic acid: Similar structure but lacks the propiolic acid group.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Contains a chloro and phenyl group instead of cyclopropyl and propiolic acid.
1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester: Features boronic acid ester instead of propiolic acid.
Uniqueness
3-(5-Cyclopropyl-1-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of the cyclopropyl and propiolic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H10N2O2 |
|---|---|
Molekulargewicht |
190.20 g/mol |
IUPAC-Name |
3-(5-cyclopropyl-1-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-10(7-2-3-7)8(6-11-12)4-5-9(13)14/h6-7H,2-3H2,1H3,(H,13,14) |
InChI-Schlüssel |
BMPRCKWEUDAHOB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C(C=N1)C#CC(=O)O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B11792786.png)
![6-(4-Chlorophenyl)-3-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11792792.png)

![6,7-Dihydro-5H-pyrimido[4,5-b][1,4]thiazin-4-ol](/img/structure/B11792805.png)
![2-(4-(Ethylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11792810.png)



![2-amino-3-methyl-N-propan-2-yl-N-[(1S)-1-(1,3-thiazol-2-yl)ethyl]butanamide](/img/structure/B11792829.png)



![3-Chloro-1-methylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B11792860.png)

